molecular formula C7H5NO2S B026274 5-Acetyl-4-hydroxythiophene-3-carbonitrile CAS No. 104992-13-4

5-Acetyl-4-hydroxythiophene-3-carbonitrile

Cat. No. B026274
CAS RN: 104992-13-4
M. Wt: 167.19 g/mol
InChI Key: GJIDSOAVIVXSMC-UHFFFAOYSA-N
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Description

5-Acetyl-4-hydroxythiophene-3-carbonitrile is an organic compound with the chemical formula C8H6N2O2S. It is a heterocyclic compound that contains both oxygen and sulfur atoms in its structure. This compound has gained significant attention in the field of organic chemistry due to its potential applications in various scientific research areas.

Scientific Research Applications

5-Acetyl-4-hydroxythiophene-3-carbonitrile has potential applications in various scientific research areas. One of the most significant applications is in the field of organic electronics. This compound has been reported to have excellent electron-transporting properties, making it a potential candidate for use in organic electronic devices such as organic field-effect transistors (OFETs). Additionally, this compound has been found to exhibit good solubility in common organic solvents, which makes it suitable for use in solution-processed electronic devices.

Mechanism of Action

The mechanism of action of 5-Acetyl-4-hydroxythiophene-3-carbonitrile is not well-understood. However, it has been reported to have potential applications as a photosensitizer in photodynamic therapy (PDT). In PDT, a photosensitizer is used to generate reactive oxygen species (ROS) upon exposure to light. These ROS then cause cell death in cancer cells. This compound has been reported to have good phototoxicity against cancer cells, making it a potential candidate for use as a photosensitizer in PDT.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well-understood. However, it has been reported to exhibit good biocompatibility with living cells, which makes it suitable for use in biomedical applications. Additionally, this compound has been found to have good stability under physiological conditions, which is an important factor for its potential use in biomedical applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-Acetyl-4-hydroxythiophene-3-carbonitrile is its excellent solubility in common organic solvents. This makes it easy to handle and process in lab experiments. Additionally, this compound has been found to exhibit good stability under various conditions, which makes it suitable for use in a wide range of experiments. However, one of the limitations of this compound is its high cost, which may limit its use in some experiments.

Future Directions

There are several future directions for the research on 5-Acetyl-4-hydroxythiophene-3-carbonitrile. One of the most significant directions is to explore its potential applications in organic electronics. This compound has been found to have excellent electron-transporting properties, which makes it a potential candidate for use in various electronic devices. Additionally, more research is needed to understand the mechanism of action of this compound, especially in the context of its potential use as a photosensitizer in PDT. Finally, more studies are needed to explore the potential biomedical applications of this compound, such as in drug delivery or tissue engineering.
Conclusion:
In conclusion, this compound is an organic compound that has gained significant attention in the field of organic chemistry due to its potential applications in various scientific research areas. This compound has excellent electron-transporting properties, good solubility in organic solvents, and good stability under various conditions. Additionally, it has potential applications in organic electronics, photodynamic therapy, and biomedical applications. Further research is needed to explore its potential applications and to understand its mechanism of action.

Synthesis Methods

The synthesis of 5-Acetyl-4-hydroxythiophene-3-carbonitrile can be achieved through several methods. One of the most common methods is the reaction of 4-hydroxythiophene-3-carboxylic acid with acetic anhydride and potassium cyanide. This reaction leads to the formation of this compound with a yield of around 70-80%. Another method involves the reaction of 4-hydroxythiophene-3-carboxylic acid with acetic anhydride and sodium cyanide in the presence of a catalyst such as copper(II) sulfate. This method has been reported to have a higher yield of around 85-90%.

properties

CAS RN

104992-13-4

Molecular Formula

C7H5NO2S

Molecular Weight

167.19 g/mol

IUPAC Name

5-acetyl-4-hydroxythiophene-3-carbonitrile

InChI

InChI=1S/C7H5NO2S/c1-4(9)7-6(10)5(2-8)3-11-7/h3,10H,1H3

InChI Key

GJIDSOAVIVXSMC-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C(=CS1)C#N)O

Canonical SMILES

CC(=O)C1=C(C(=CS1)C#N)O

synonyms

3-Thiophenecarbonitrile, 5-acetyl-4-hydroxy- (9CI)

Origin of Product

United States

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